Trp-gly hydrochloride

Description

Foundational Principles of Amino Acid Linkages and Peptide Architecture in Biological Systems

Amino acids are the fundamental monomers that constitute proteins. chemsrc.com Each amino acid possesses a characteristic structure comprising a central alpha-carbon atom bonded to an amino group (-NH2), a carboxyl group (-COOH), a hydrogen atom, and a variable side chain, or 'R' group. lookchem.comnih.gov It is this R group that confers unique properties to each of the 20 common amino acids. chemsrc.com

The formation of a peptide bond is a condensation reaction where the carboxyl group of one amino acid reacts with the amino group of another, releasing a molecule of water. chemsrc.comlookchem.com This covalent bond, an amide linkage, is planar and rigid due to resonance delocalization, a characteristic that influences the folding of the resulting peptide chain. ru.nljournals.co.za The sequence of amino acids linked by these peptide bonds forms the primary structure of a protein, which dictates its higher-order three-dimensional architecture and, consequently, its biological function. chemsrc.com This architecture is further stabilized by hydrogen bonds, forming secondary structures like α-helices and β-sheets. lookchem.com The process of breaking peptide bonds is known as hydrolysis, which is an exergonic reaction. lookchem.comru.nl

Significance of Tryptophan and Glycine (B1666218) Residues in Biomolecular Functionality and Recognition

Tryptophan (Trp) is an essential amino acid distinguished by its large, hydrophobic indole (B1671886) side chain. vulcanchem.comepa.gov This unique structure allows tryptophan to participate in a variety of non-covalent interactions, including hydrophobic interactions, π-π stacking with other aromatic residues, and cation-π interactions. spectrumchemical.com The indole ring's nitrogen atom can also act as a hydrogen bond donor. vulcanchem.comspectrumchemical.com These properties make tryptophan crucial for the stabilization of protein tertiary and quaternary structures and for mediating protein-protein and protein-lipid interactions. vulcanchem.comspectrumchemical.com Its presence at membrane interfaces is vital for the anchoring and orientation of membrane proteins. spectrumchemical.com Furthermore, the aromatic nature of tryptophan allows it to be a useful spectroscopic probe for studying protein conformation and dynamics. epa.gov

Glycine (Gly) is the simplest amino acid, with a single hydrogen atom as its side chain. chemsrc.com This small size makes it unique, providing a high degree of conformational flexibility to the polypeptide chain. epa.govchemsrc.com Glycine is often found in turns and loops of proteins, where this flexibility is critical. In structures like the collagen triple helix, glycine's small size is essential for the tight coiling of the chains. chemsrc.comsrce.hr Conversely, its flexibility can disrupt the formation of stable secondary structures like alpha-helices. chemsrc.com Beyond its structural role, glycine also functions as a neurotransmitter in the central nervous system. chemsrc.com

The combination of the bulky, aromatic, and interactive tryptophan residue with the small, flexible glycine residue in a dipeptide like Trp-Gly creates a molecule with distinct properties, making it a valuable model for studying specific peptide interactions and functions.

Current Research Landscape and the Academic Relevance of Dipeptide Hydrochlorides, Specifically Trp-Gly Hydrochloride

Dipeptides are emerging as significant molecules in biomedical and chemical research due to their low production cost, high stability, and low toxicity compared to larger peptides. scispace.com They are being investigated for a wide range of applications, including as hydrogelators for drug delivery and tissue engineering, and as signaling molecules. scispace.comnih.gov The study of dipeptides provides fundamental insights into molecular self-assembly and the non-covalent interactions that govern the formation of larger biological structures. scispace.com

The hydrochloride salt form of dipeptides, such as this compound, is of particular academic interest. The addition of hydrochloric acid to form the salt typically increases the compound's solubility in aqueous solutions and enhances its stability, which is crucial for many experimental and practical applications. nih.govresearchgate.net Research on Trp-Gly and its derivatives often involves their synthesis and incorporation into larger, more complex peptides with potential therapeutic applications, such as growth hormone-releasing factors. journals.co.za

The analysis of this compound serves as a model for understanding peptide chemistry, from synthesis to structural analysis. Techniques like spectroscopy and X-ray crystallography are employed to elucidate its properties. For instance, spectroscopic studies of tryptophan-containing peptides in solutions containing hydrochloride salts (like guanidine (B92328) hydrochloride) help to understand the behavior of these residues within proteins. scispace.comcaltech.edu Crystal structure analysis of related compounds like tryptophylglycine hydrate (B1144303) reveals detailed information about the intermolecular interactions, such as aromatic-aromatic interactions, that stabilize the solid-state structure. scispace.com This fundamental research underpins the rational design of new peptide-based materials and therapeutics.

Interactive Data Tables

Physicochemical Properties of L-Tryptophylglycine (Trp-Gly)

This table summarizes the known physicochemical properties of L-Tryptophylglycine (H-Trp-Gly-OH), the parent compound of this compound. The properties of the hydrochloride salt are expected to be similar, with a notable increase in aqueous solubility.

| Property | Value | Source |

| CAS Number | 7360-09-0 | lookchem.comspectrumchemical.com |

| Molecular Formula | C₁₃H₁₅N₃O₃ | lookchem.com |

| Molecular Weight | 261.28 g/mol | lookchem.com |

| Melting Point | 176-178 °C | lookchem.com |

| Boiling Point | 643.3 °C at 760 mmHg | lookchem.com |

| Density | 1.383 g/cm³ | lookchem.com |

| Appearance | Crystalline solid | lookchem.com |

Spectroscopic Data for Tryptophan-Containing Model Compounds

Spectroscopic analysis is crucial for characterizing dipeptides. The following table provides examples of spectroscopic data for tryptophan and related model compounds, which are instrumental in studying this compound.

| Analytical Method | Model Compound/System | Key Findings | Source |

| UV/Vis Spectroscopy | N-acetyl-L-tryptophanamide in 6.0 M Guanidine Hydrochloride | Absorption peaks at 280.8 nm and 289.0 nm, used to model Trp in proteins. | scispace.com |

| UV/Vis Spectroscopy | L-Tryptophan in acidic solution with NaOCl·5H₂O | Forms a colored product with an absorption maximum at 525 nm, enabling quantification. | nih.govplos.org |

| Fluorescence Spectroscopy | L-Tryptophan in aqueous solution | Exhibits concentration-dependent fluorescence intensity (λex at 225 nm, λem at 340 nm), indicating self-organization. | mdpi.com |

| Electrochemical Analysis | L-Tryptophan at a modified Glassy Carbon Electrode | Can be detected and quantified using techniques like Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV). | mdpi.com |

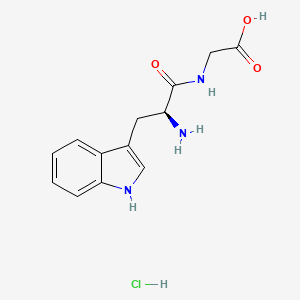

Structure

3D Structure of Parent

Properties

Molecular Formula |

C13H16ClN3O3 |

|---|---|

Molecular Weight |

297.74 g/mol |

IUPAC Name |

2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]acetic acid;hydrochloride |

InChI |

InChI=1S/C13H15N3O3.ClH/c14-10(13(19)16-7-12(17)18)5-8-6-15-11-4-2-1-3-9(8)11;/h1-4,6,10,15H,5,7,14H2,(H,16,19)(H,17,18);1H/t10-;/m0./s1 |

InChI Key |

ZXDBRRXRSQTQCU-PPHPATTJSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)NCC(=O)O)N.Cl |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC(=O)O)N.Cl |

Origin of Product |

United States |

Advanced Structural Elucidation and Conformational Analysis of Trp Gly Hydrochloride

Spectroscopic Characterization Techniques for Dipeptide Hydrochlorides

Spectroscopic methods are indispensable for elucidating the structural and dynamic properties of dipeptide hydrochlorides like Trp-Gly hydrochloride in various states.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and conformational dynamics of peptides in solution. For this compound, ¹H and ¹³C NMR provide detailed information about the local environment of each atom.

In ¹H NMR studies of dipeptides like Trp-Gly, the chemical shifts of the α-protons of glycine (B1666218) and the protons of the indole (B1671886) ring of tryptophan are particularly informative. ismar.org For instance, in the presence of metal ions like Co(II), significant shifts in these proton resonances can be observed, indicating the binding sites and conformational changes upon complexation. ismar.org The chemical shifts are sensitive to pH, and titration experiments monitored by ¹H NMR can be used to determine the pKa values of the ionizable groups. ismar.org

The following table summarizes typical ¹H NMR chemical shifts for the core structure of a similar compound, glycine ethyl ester hydrochloride, which can provide a reference for the glycine moiety in this compound. chemicalbook.com

| Proton | Chemical Shift (ppm) in D₂O |

| α-CH₂ | 3.929 |

| Ethyl CH₂ | 4.309 |

| Ethyl CH₃ | 1.299 |

This table is based on data for a related compound and serves as an illustrative example.

Conformational dynamics, such as the rotation around the chi (χ1) dihedral angle of the tryptophan side chain, can also be investigated using advanced NMR techniques. These studies reveal that dipeptides can exist as a mixture of rotamers in solution, with the relative populations being influenced by factors like pH and interactions with other molecules. nih.gov

UV-Vis spectroscopy is employed to study the electronic transitions within the this compound molecule, particularly those associated with the tryptophan indole ring. The indole chromophore exhibits characteristic absorption bands in the near-UV region, typically around 280 nm. rsc.org

The position and intensity of these absorption bands are sensitive to the polarity of the microenvironment surrounding the tryptophan residue. amazonaws.com For instance, changes in solvent polarity or the binding of other molecules can induce shifts in the absorption maximum (λmax). uj.edu.pl In studies of related peptides, the absorption spectrum of tryptophan can be influenced by interactions with adjacent amino acid residues. nih.gov

The following table illustrates the characteristic UV absorption maxima for tryptophan in different environments, which provides a basis for interpreting the UV-Vis spectrum of this compound.

| Environment | Approximate λmax (nm) |

| Aqueous Solution | 280 |

| Nonpolar Solvent | ~290 |

This table provides general reference values for the tryptophan chromophore.

Furthermore, UV-Vis spectroscopy is a valuable tool for monitoring interactions. For example, the formation of a charge-transfer complex between a tryptophan-containing peptide and an electron acceptor can be observed through the appearance of a new, broad absorption band at longer wavelengths. rsc.org

Fluorescence spectroscopy is an exceptionally sensitive technique for studying the local environment of the tryptophan residue in this compound. The intrinsic fluorescence of tryptophan is highly dependent on its surroundings, making it a powerful probe of peptide conformation and interactions. acs.org

The fluorescence emission maximum (λmax) of tryptophan is known to shift to shorter wavelengths (a "blue shift") as its environment becomes less polar. nih.gov Conversely, exposure to a more polar environment results in a red shift. This property is used to infer the degree of solvent exposure of the tryptophan side chain. nih.gov Studies on Trp-Gly and its isomer Gly-Trp have shown that the fluorescence quantum yield and lifetime can differ significantly, suggesting that the peptide bond's proximity to the indole ring influences fluorescence quenching. scispace.comresearchgate.net

Quenching experiments, where the decrease in fluorescence intensity is monitored in the presence of a quenching agent, provide information about the accessibility of the tryptophan residue. nih.gov For example, the quenching of tryptophan fluorescence by metal ions can be used to study metal-peptide binding interactions. ismar.org

The table below summarizes typical fluorescence emission maxima for tryptophan in various environments.

| Environment | Approximate Emission λmax (nm) |

| Aqueous Solution (exposed) | ~350-355 |

| Buried in a nonpolar protein interior | ~310-330 |

This table provides general reference values for the tryptophan fluorophore.

Time-resolved fluorescence measurements can reveal the presence of different conformational states (rotamers) of the tryptophan side chain, which may exhibit distinct fluorescence lifetimes. researchgate.net

Infrared (IR) and Raman spectroscopy are complementary techniques that provide detailed information about the vibrational modes of the this compound molecule. These "vibrational fingerprints" are unique to the molecule's structure and conformation.

IR spectroscopy is particularly sensitive to polar functional groups like the amide C=O and N-H bonds of the peptide backbone. The frequencies of the amide I (mainly C=O stretching) and amide II (N-H bending and C-N stretching) bands are indicative of the peptide's secondary structure and hydrogen bonding patterns. rsc.org

Raman spectroscopy, on the other hand, is well-suited for studying the non-polar bonds of the carbon skeleton and the tryptophan side chain. researchgate.netioffe.ru Specific Raman bands can be assigned to vibrations of the indole ring, providing insights into its conformation and interactions. researchgate.net For example, the so-called "tryptophan marker bands" in the Raman spectrum are sensitive to the dihedral angles of the side chain. researchgate.net

The following table lists some characteristic vibrational frequencies for functional groups found in peptides.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| Amide I (C=O stretch) | 1600-1700 | IR, Raman |

| Amide II (N-H bend, C-N stretch) | 1500-1600 | IR |

| C-H stretch | 2800-3000 | IR, Raman |

| N-H stretch | 3100-3500 | IR |

| Indole ring modes | 700-1600 | Raman |

This table provides general ranges for characteristic peptide vibrations.

Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental IR and Raman spectra to aid in the assignment of vibrational modes and to model the structures of different conformers. mdpi.com

Circular Dichroism (CD) spectroscopy is a crucial technique for studying the chiral nature and secondary structure of peptides like this compound. creative-proteomics.com This method measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the asymmetric arrangement of chromophores in the molecule. americanpeptidesociety.orgnih.gov

The far-UV CD spectrum (typically 190-250 nm) is dominated by the absorption of the peptide bond and is used to analyze the secondary structure of the peptide backbone. researchgate.net While a dipeptide like Trp-Gly is too short to form stable secondary structures like α-helices or β-sheets, its CD spectrum can still provide information about its preferred backbone conformation. For longer peptides, characteristic CD spectra allow for the quantitative estimation of helical and sheet content. americanpeptidesociety.orgresearchgate.netpnas.org

The near-UV CD spectrum (250-350 nm) arises from the aromatic tryptophan side chain. The sign and magnitude of the CD signals in this region are sensitive to the local environment and conformation of the indole ring, including its rotameric state. acs.org The hydrochloride salt form can help to mitigate aggregation, which can be an issue for peptides containing hydrophobic tryptophan residues. vulcanchem.com

The following table summarizes the characteristic far-UV CD signals for common secondary structures in peptides.

| Secondary Structure | Characteristic CD Signals (nm) |

| α-Helix | Negative bands at ~222 and ~208, Positive band at ~192. researchgate.net |

| β-Sheet | Negative band at ~218, Positive band at ~195. researchgate.net |

| Random Coil | Strong negative band near 200. researchgate.net |

This table provides reference values for polypeptide secondary structures.

Temperature-dependent CD measurements can be used to study conformational changes and the stability of peptide structures. nih.gov

X-Ray Crystallography for Solid-State Structural Determination and Intermolecular Packing

Crystal structures of related dipeptides, such as tryptophylglycine monohydrate, reveal that these molecules can self-assemble into highly ordered structures. researchgate.net In the case of tryptophylglycine monohydrate, the peptide molecules form helical nanotubes that extend throughout the crystal. researchgate.net These nanotubes have a hydrophobic exterior and a hydrophilic core that contains a channel filled with water molecules. researchgate.net

The crystal packing is stabilized by a network of intermolecular interactions, including hydrogen bonds between the peptide backbone, the side chains, and the hydrochloride counter-ion and any co-crystallized solvent molecules. The arrangement of molecules in the crystal lattice, known as intermolecular packing, is crucial for understanding the physical properties of the solid material.

While a specific crystal structure for this compound was not found in the search results, the data on related compounds suggests that it would likely exhibit a complex and well-defined three-dimensional architecture stabilized by hydrogen bonding and other intermolecular forces.

Conformational Landscape Analysis Through Experimental and Theoretical Methods

While a crystal structure for this compound is not available in the published literature, significant insights can be drawn from the single-crystal X-ray diffraction analysis of the closely related compound, glycyl-L-tryptophan dihydrate (Gly-Trp·2H₂O). iucr.org In this structure, the peptide exists as a zwitterion, with a protonated amino group (NH₃⁺) and a deprotonated carboxyl group (COO⁻). The crystal belongs to the monoclinic space group P2₁, with unit cell parameters that define the repeating structural unit. iucr.org

Table 1: Crystallographic Data for Glycyl-L-tryptophan Dihydrate

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 5.86 |

| b (Å) | 8.26 |

| c (Å) | 14.86 |

| β (°) | 92.6 |

Data from Pasternak, 1956. iucr.org

The conformation of the Gly-Trp molecule in the crystal is constrained by a three-dimensional network of hydrogen bonds involving the peptide's functional groups and the two water molecules of hydration. iucr.org The peptide bond is in the common trans configuration. A notable feature is the near-perpendicular orientation of the peptide plane and the carboxyl group plane, a conformation also observed in other dipeptides. iucr.org The amino group is involved in three hydrogen bonds, highlighting its role as a significant hydrogen bond donor. iucr.org

Theoretical studies on the Trp-Gly dipeptide itself, conducted in the gas phase, provide a complementary view of its intrinsic conformational preferences, free from crystal packing forces or solvent effects. High-level ab initio quantum chemical calculations have been employed to map the potential energy surface and identify the most stable conformers. researchgate.net These studies reveal that London dispersion forces, which are not always well-described by standard Density Functional Theory (DFT), play a crucial role in stabilizing the most favorable structures. researchgate.net

Spectroscopic methods like NMR provide experimental data on the solution-state conformation. For the related tetrapeptide Trp-Gly-Ala-Glu, ¹H NMR studies in dimethyl sulfoxide (B87167) indicated a stable type I β-turn conformation. However, in aqueous solution, the peptide showed no single highly preferred folded structure, suggesting significant conformational flexibility. publish.csiro.aupublish.csiro.au This highlights the profound influence of the solvent environment on the conformational landscape. The analysis of Raman spectra for the tripeptide Gly-Trp-Gly also points to a complex relationship between the local conformation of the tryptophan residue and its vibrational markers. nih.gov

The combination of these experimental and theoretical approaches reveals a complex conformational landscape for Trp-Gly. In the solid state, as inferred from its reverse sequence analogue, its structure is a well-defined conformation dictated by crystal packing and extensive hydrogen bonding. In contrast, in solution and in the gas phase, it exists as a dynamic equilibrium of multiple conformers. The relative energies and populations of these conformers are governed by a subtle balance of intramolecular hydrogen bonds, steric effects, and dispersion forces, with the χ¹ side-chain angle of tryptophan being a key structural determinant.

Table 2: Key Dihedral Angles Defining Peptide Conformation

| Angle | Description | Typical Values/States |

|---|---|---|

| φ (phi) | Rotation around the N-Cα bond | Defines backbone conformation |

| ψ (psi) | Rotation around the Cα-C' bond | Defines backbone conformation |

| ω (omega) | Rotation around the peptide bond (C'-N) | ~180° (trans) or ~0° (cis) |

| χ¹ (chi1) | Rotation around the Cα-Cβ bond of the side chain | ~60°, 180°, 300° for Trp |

Molecular Interactions and Recognition Mechanisms of Trp Gly Hydrochloride

Non-Covalent Interactions Involving Tryptophan and Glycine (B1666218) Residues

The structure and functionality of Trp-Gly hydrochloride are largely dictated by a variety of non-covalent interactions. These forces, though individually weak, collectively contribute to the dipeptide's stability and its ability to interact with other molecules.

The tryptophan residue, with its electron-rich indole (B1671886) ring, is capable of forming charge-transfer complexes with electron-deficient aromatic systems. rsc.orgresearchgate.net These interactions arise from the transfer of electron density from the indole ring (the donor) to the electron-deficient molecule (the acceptor). This phenomenon has been observed in the solid state through X-ray diffraction studies and in solution using UV-vis and NMR spectroscopy. rsc.orgchemrxiv.org

For instance, studies have demonstrated the formation of charge-transfer complexes between tryptophan and nitro-substituted aromatic compounds, such as dinitrophenyl (DNP) derivatives. rsc.orgchemrxiv.org The formation of these complexes is often accompanied by a visible charge-transfer band in the absorption spectrum. semanticscholar.org The strength of these interactions can be influenced by the acceptor properties and the surface area of the interacting molecules. chemrxiv.org Research on the tripeptide Trp-Gly-Trp has further illustrated that these charge-transfer interactions, in synergy with other non-covalent forces, can be harnessed to target protein-protein interactions. rsc.orgchemrxiv.org

The indole ring of the tryptophan residue in this compound can participate in π-stacking interactions, a type of non-covalent interaction between aromatic rings. These interactions are important in various biological processes, including protein folding and molecular recognition. The geometry of π-π interactions can vary, with common arrangements being edge-to-face, offset stacked, and face-to-face stacked. rug.nl

Studies on model tryptophan-containing peptides have revealed the presence of antiparallel β-sheet association in crystals, stabilized in part by aromatic-aromatic interactions. ias.ac.in The amphipathic nature of the indole side chain also allows it to play a role at interfaces, contributing to the formation of hydrophobic clusters that can be important in protein folding pathways. ias.ac.in The interaction between the tryptophan indole ring and other aromatic systems, such as dinitrophenyl groups, has been noted in the context of antibody-hapten binding. rsc.orgchemrxiv.org

Host-Guest Complexation Studies (e.g., with Cucurbiturils)

Cucurbiturils are a family of macrocyclic host molecules that can encapsulate guest molecules within their hydrophobic cavity. semanticscholar.orgnih.gov The complexation of Trp-Gly and related peptides with cucurbiturils has been a subject of interest. For example, cucurbit ias.ac.inuril (CB ias.ac.in) has been shown to bind Trp-Gly-Gly with high affinity. acs.org This recognition is often mediated by the electrostatic charges near the indole ring. semanticscholar.org

The formation of these host-guest complexes can be driven by the enhancement of charge-transfer interactions between the guest and another molecule inside the cucurbituril (B1219460) cavity. semanticscholar.org While larger cucurbiturils like CB ias.ac.in can fully encapsulate aromatic guests, smaller hosts like cucurbit researchgate.neturil (CB researchgate.net) may interact with dipeptides like Gly-Trp primarily on their outer surface due to the smaller cavity size. researchgate.net These interactions still involve multiple contact points, including weak hydrogen bonds. researchgate.net

| Host Molecule | Guest Molecule | Binding Affinity (Ka, M⁻¹) | Notes |

| Cucurbit ias.ac.inuril (CB ias.ac.in) | Trp-Gly-Gly | 1.3 x 10⁵ | High affinity and specificity observed. acs.org |

| Inverted Cucurbit semanticscholar.orguril (iQ semanticscholar.org) | Tryptophan (Trp) | Strong binding | Interaction studied at pH 7.0. acs.org |

Interactions with Biological Macromolecules in In Vitro and Model Systems

The interactions of this compound with biological macromolecules, particularly enzymes, provide insights into its potential physiological roles and mechanisms of action.

Enzymes are highly specific catalysts, and their interactions with substrates and inhibitors are fundamental to their function. nih.gov The dipeptide Trp-Gly has been investigated for its inhibitory effects on certain enzymes. For example, it has been shown to inhibit angiotensin I-converting enzyme (ACE) and renin. nih.gov

Kinetic studies are essential for understanding the mechanism of enzyme inhibition. acs.org In the case of Trp-Gly's interaction with ACE, the inhibition was determined to be of a mixed-type. nih.gov This indicates that the dipeptide can bind to both the free enzyme and the enzyme-substrate complex. Molecular docking studies suggest that the inhibitory potency is related to the formation of hydrogen bonds with the enzyme's active site or other sites that affect the enzyme's catalytic conformation. nih.gov The binding of substrates and inhibitors to an enzyme's active site involves a complex interplay of forces, including hydrogen bonding and orientation effects, which ultimately determine the specificity and efficiency of the enzymatic reaction. nih.gov

| Enzyme | Peptide | Inhibition Type | Key Findings |

| Angiotensin I-Converting Enzyme (ACE) | Trp-Gly (WG) | Mixed-type | Inhibits ACE activity. nih.gov |

| Renin | Trp-Gly (WG) | Mixed-type | Inhibits renin activity. nih.gov |

Peptide-Receptor Binding Mechanisms in In Vitro Cellular Assays (e.g., CCK2R, GLP-1R)

The dipeptide motif containing tryptophan and glycine is significant in the interaction of various peptides with their respective receptors, notably the cholecystokinin (B1591339) 2 receptor (CCK2R) and the glucagon-like peptide-1 receptor (GLP-1R). While the specific dipeptide this compound is a building block, its constituent amino acids play crucial roles in the binding and activation of these receptors within larger peptide sequences.

Cholecystokinin 2 Receptor (CCK2R):

The CCK2R, a G protein-coupled receptor found predominantly in the central nervous system and gastrointestinal tract, is involved in processes like anxiety, memory, and gastric acid secretion. imrpress.com The C-terminal tetrapeptide sequence Trp-Met-Asp-Phe-NH2 is known to be essential for high-affinity binding to the CCK2R. nih.gov Research into stabilized analogues of minigastrin (MG), a CCK2R agonist, highlights the importance of the tryptophan residue in this binding motif.

In the development of novel MG analogues for targeting CCK2R-expressing tumors, specific amino acid substitutions are made to enhance stability against enzymatic degradation. nih.gov One such analogue, DOTA-DGlu-Pro-Tyr-Gly-Trp-(N-Me)Nle-Asp-1Nal-NH2, incorporates a Gly-Trp sequence. nih.gov In vitro studies using CCK2R-expressing cell lines demonstrated that the intact peptide showed high receptor affinity and cell uptake. nih.gov However, enzymatic cleavage of the peptide, particularly within the C-terminal receptor-specific sequence, resulted in a complete loss of affinity. nih.gov This underscores that while the Gly-Trp sequence is part of a successful binding peptide, the integrity of the entire C-terminal pharmacophore is paramount for receptor interaction.

Furthermore, studies on other tryptophan-containing compounds have revealed their role as CCK receptor antagonists. imrpress.comthegoodscentscompany.com For instance, various tryptophan dipeptide derivatives have been developed as CCK2R antagonists. imrpress.com The interaction of these ligands with the receptor is complex, involving specific residues within the receptor's binding pocket. Molecular docking studies predict that ligands interact with key residues, and the tryptophan moiety often forms crucial hydrophobic or stacking interactions. imrpress.com

Glucagon-Like Peptide-1 Receptor (GLP-1R):

The GLP-1R is a class B G protein-coupled receptor that is a primary target for the treatment of type 2 diabetes and obesity. nih.govacs.org Its activation potentiates glucose-dependent insulin (B600854) secretion. nih.govmdpi.com The native ligand, GLP-1, and its potent analogue, exendin-4 (B13836491) (Exenatide), both contain tryptophan. nih.govacs.org

Exendin-4 possesses a C-terminal "Trp-cage" motif, a compact tertiary fold that shields the side chain of a central tryptophan residue (Trp25) from the solvent. nih.govacs.org This structural motif is thought to contribute to the peptide's stability. The binding of GLP-1R agonists is a two-step process where the C-terminal part of the peptide first binds to the N-terminal extracellular domain (ECD) of the receptor. acs.orgplos.org The crystal structure of GLP-1 bound to the GLP-1R ECD shows that the C-terminal part of the peptide forms an α-helix that interacts directly with the receptor's ECD. acs.org

Research on dual GLP-1R and GIP receptor agonists has also involved modifying or replacing the Trp-cage of exendin-4, indicating its importance in defining receptor selectivity and affinity. biorxiv.org

Table 1: Role of Tryptophan-Containing Motifs in Receptor Binding

| Receptor | Peptide/Analogue | Key Finding | Reference |

|---|---|---|---|

| CCK2R | Stabilized Minigastrin Analogue | The intact C-terminal sequence containing Gly-Trp is essential for high receptor affinity and cell uptake; cleavage results in loss of affinity. | nih.gov |

| GLP-1R | Exenatide (Exendin-4) | The C-terminal Trp-cage motif stabilizes the peptide structure, but overly constrained motifs can hinder receptor activation by interfering with binding contacts. | nih.govacs.org |

| GLP-1R | GLP-1 | The C-terminal region, which contains tryptophan, binds to the N-terminal extracellular domain of the receptor as part of a two-step activation mechanism. | acs.org |

Influence on Protein Folding and Stability in Designed Peptide Motifs (e.g., Trp-Cage)

The Trp-cage is a 20-residue miniprotein that serves as a canonical model for studying protein folding due to its small size, fast folding kinetics (~4 µs), and stable, well-defined three-dimensional structure. plos.orgbiosyn.com Its structure is characterized by an N-terminal α-helix, a short 310-helix, and a C-terminal polyproline segment that collectively encapsulate a central tryptophan (Trp6) residue, shielding it from the solvent. plos.orgnih.gov This hydrophobic core formation is a primary driving force for the cooperative folding of the peptide. biosyn.com

The stability of the Trp-cage is critically dependent on the interactions of the central Trp6 residue. plos.org The indole side chain of Trp6 is surrounded by the side chains of Tyr3, Leu7, and several proline residues (Pro12, Pro18, Pro19). plos.orgnih.gov Mutagenesis studies have confirmed the importance of Trp6; its replacement by phenylalanine leads to significant destabilization, and substitution with histidine results in complete unfolding of the protein. plos.org

Molecular dynamics simulations have been used to probe the effect of modifying glycine residues on the stability of the Trp-cage. Studies involving the radicalization of glycine residues to form Cα-centered radicals (GLR) provide insight into the impact of localized backbone changes. mdpi.com

Radicalization at Gly10 and Gly11: The formation of a radical at Gly10 or Gly11 was found to generally destabilize the Trp-cage, causing the structure to deviate from its native fold. mdpi.com However, the compact structure of the cage, including the salt bridge between Asp9 and Arg16, offered some protection against unfolding. mdpi.com

The stability of the Trp-cage is the result of a fine balance of several interactions: the hydrophobic burial of the tryptophan side chain, stabilizing salt bridges (e.g., Asp9-Arg16), hydrogen bonds (e.g., involving a buried serine side chain), and the conformational constraints imposed by proline residues. nih.govnih.gov The glycine residues contribute by providing the necessary backbone flexibility to achieve the tightly packed final structure.

Table 2: Factors Influencing Trp-Cage Stability

| Structural Feature | Contribution to Stability | Effect of Perturbation | Reference |

|---|---|---|---|

| Central Tryptophan (Trp6) | Forms the hydrophobic core, crucial for folding. Burial contributes ~12 kJ/mol. | Mutation to Phe destabilizes; mutation to His causes unfolding. | plos.orgnih.gov |

| Proline Residues (e.g., P12, P18, P19) | Encage the Trp indole ring and reduce the entropy of the unfolded state. | P19A mutation is highly destabilizing due to loss of Y3/P19 interaction. | nih.govarxiv.org |

| Glycine Residues (e.g., G10, G11) | Provide backbone flexibility, allowing for Pro-Trp stacking and proper folding. | Radicalization at Gly15 leads to unfolding; G10a (D-Ala) mutation is hyperstabilizing. | arxiv.orgmdpi.comnih.gov |

| Asp9-Arg16 Salt Bridge | Contributes to fold stability, providing 3.4–6 kJ/mol. | Its role can be context-dependent and debated in different simulation models. | plos.orgnih.gov |

Biochemical and Biophysical Research Applications and Mechanistic Insights Non Clinical

Role in Peptide Transport Mechanisms in In Vitro Cellular Models (e.g., PEPT1)

Trp-Gly hydrochloride, as a dipeptide, is a valuable tool in the study of peptide transport mechanisms in various in vitro cellular models. A primary focus of this research is the proton-coupled peptide transporter 1 (PEPT1), which is highly expressed in the apical membrane of intestinal epithelial cells and plays a crucial role in the absorption of dietary di- and tripeptides. In vitro models, such as Caco-2 cells, which differentiate to form a polarized monolayer resembling the intestinal epithelium, are frequently employed to investigate the transport kinetics and substrate specificity of PEPT1.

Studies have demonstrated that the transport of dipeptides like Gly-Sar, a commonly used PEPT1 substrate, can be competitively inhibited by other dipeptides, indicating they share the same transport pathway. The affinity of PEPT1 for its substrates can vary, with Km values typically in the range of 0.2-10 mM. The transporter facilitates the uptake of a wide variety of di- and tripeptides, and its expression can be upregulated by the presence of its substrates. For instance, dipeptides such as Gly-Gln have been shown to increase PEPT1 mRNA levels in Caco-2 cells. This upregulation suggests a regulatory mechanism that allows intestinal cells to adapt to changes in dietary protein intake. The broad substrate specificity of PEPT1 has made it a target for improving the oral bioavailability of certain drugs by designing them as peptidomimetics.

Table 1: Characteristics of the PEPT1 Transporter

| Feature | Description |

|---|---|

| Transporter Type | Proton-coupled symporter |

| Primary Location | Apical membrane of small intestinal enterocytes |

| Function | Absorption of dietary di- and tripeptides |

| Driving Force | Transmembrane electrochemical proton gradient |

| Substrate Affinity (Km) | 0.2-10 mM |

| Key Substrates | Dipeptides, tripeptides, peptidomimetic drugs |

| In Vitro Model | Caco-2 cells |

Investigations into Enzymatic Degradation Pathways and Peptide Stability in Research Matrices

The stability of this compound in research matrices is a critical factor for its use in biochemical and biophysical studies. Peptides are susceptible to various degradation pathways, which can be broadly categorized as chemical and physical. Chemical degradation involves the breaking or formation of covalent bonds, leading to new chemical entities. Key chemical degradation pathways for peptides include hydrolysis, oxidation, deamidation, and racemization.

Hydrolysis, the cleavage of peptide bonds by water, can be influenced by pH and temperature. Peptides containing aspartic acid are particularly prone to hydrolysis through the formation of a cyclic imide intermediate. Oxidation is another significant degradation pathway, with residues like methionine and tryptophan being particularly susceptible. The indole (B1671886) ring of tryptophan can be oxidized through various mechanisms, including exposure to light and reactive oxygen species. Deamidation, the removal of an amide group, commonly affects asparagine and glutamine residues. The stability of a peptide is largely determined by its amino acid sequence and the conditions of the research matrix, such as pH, temperature, and the presence of enzymes. For in vitro studies, it is often recommended to store peptides in a lyophilized form at low temperatures to minimize degradation.

Table 2: Major Chemical Degradation Pathways of Peptides

| Degradation Pathway | Description | Susceptible Residues |

|---|---|---|

| Hydrolysis | Cleavage of the peptide backbone by water. | Aspartic acid (Asp) |

| Oxidation | Reaction with oxygen or reactive oxygen species. | Methionine (Met), Tryptophan (Trp), Cysteine (Cys) |

| Deamidation | Removal of a side-chain amide group. | Asparagine (Asn), Glutamine (Gln) |

| Racemization | Conversion of L-amino acids to a mixture of L- and D-isomers. | All chiral amino acids |

Studies on Radical-Mediated Oxidation of Tryptophan and Glycine (B1666218) within Peptides

The tryptophan residue in this compound is a primary target for radical-mediated oxidation due to its electron-rich indole ring. Hydroxyl radicals (•OH), which can be generated in biological systems, react readily with tryptophan. The reaction of hydroxyl radicals with amino acids can occur through hydrogen atom abstraction from C-H bonds, leading to the formation of carbon-centered radicals. The relative reactivity of amino acid side chains to hydroxyl radicals follows a general order, with tryptophan being one of the more reactive residues.

Studies have identified several oxidation products of tryptophan, including N-formylkynurenine, kynurenine, and oxindolylalanine. The specific products formed can depend on the oxidizing agent and the reaction conditions. For instance, the oxidation of tryptophan residues by hydrogen peroxide has been shown to yield a variety of degradation compounds. In the context of a peptide, the surrounding amino acids can influence the susceptibility of tryptophan to oxidation. Research has also explored the oxidative cross-linking of tryptophan to an adjacent glycine residue, a modification that can alter the peptide's structure and function. Furthermore, light exposure can induce the fragmentation of tryptophan residues, leading to the formation of glycine or glycine hydroperoxide. This process is thought to proceed through a tryptophan radical cation intermediate.

The glycine residue, while less reactive than tryptophan, can also undergo radical-mediated reactions. The abstraction of a hydrogen atom from the α-carbon of glycine can lead to the formation of a glycyl radical. This radical can then participate in further reactions, such as the addition of oxygen to form a peroxyl radical.

Table 3: Common Oxidation Products of Tryptophan

| Oxidation Product | Abbreviation |

|---|---|

| N-formylkynurenine | NFK |

| Kynurenine | Kyn |

| Oxindolylalanine | Oia |

| Dioxindolylalanine | DiOia |

| 5-hydroxytryptophan (B29612) | 5-OH-Trp |

Trp-Gly Peptides as Probes for Studying Biochemical Pathways in Model Systems

The intrinsic fluorescence of the tryptophan residue makes Trp-Gly peptides useful as probes in various biochemical and biophysical studies. The indole ring of tryptophan exhibits fluorescence that is sensitive to its local environment, allowing for the investigation of peptide-protein interactions, conformational changes, and membrane binding events. By monitoring changes in fluorescence intensity, emission wavelength, and anisotropy, researchers can gain insights into the dynamics of biochemical processes.

Furthermore, Trp-Gly and other tryptophan-containing peptides can be modified to create more sophisticated molecular probes. For example, the tryptophan residue can be chemically modified with environmentally sensitive fluorophores, such as BODIPY, to enhance its photophysical properties and create probes for live-cell imaging. These probes can be used to visualize the localization and trafficking of peptides within cells and to study their interactions with intracellular targets.

In the field of proteomics, peptide-based probes are utilized to study the activity of enzymes, particularly proteases. Synthetic peptides containing a specific cleavage site for a protease can be designed with a fluorophore and a quencher. In the intact peptide, the fluorescence is quenched. Upon cleavage by the protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be used to quantify enzyme activity. While Trp-Gly itself is a simple dipeptide, the principles of using tryptophan-containing peptides as probes are broadly applicable in biochemical research.

Influence on Cellular Processes in Controlled In Vitro Research Environments (e.g., cell uptake studies)

In controlled in vitro research environments, this compound can be used to investigate various cellular processes, particularly those related to amino acid and peptide uptake. Mammalian cells require tryptophan for protein synthesis and as a precursor for the synthesis of important metabolites. The uptake of tryptophan into cells is mediated by specific amino acid transporters, such as the System L transporter.

Studies using in vitro cell cultures, such as HeLa cells, have shown that cellular tryptophan uptake can be influenced by the expression of enzymes like indoleamine 2,3-dioxygenase (IDO), which degrades tryptophan. The depletion of extracellular tryptophan can lead to an upregulation of amino acid transporters as a compensatory mechanism. Trp-Gly, as a source of tryptophan, can be used to study these adaptive responses and the regulation of amino acid transport systems.

The tryptophan residue itself has been shown to play a role in the cellular uptake of cell-penetrating peptides (CPPs). The presence and position of tryptophan residues within a peptide sequence can influence its ability to traverse cellular membranes. While Trp-Gly is not a typical CPP, its uptake can be studied to understand the basic mechanisms of dipeptide transport and the contribution of the tryptophan side chain to this process.

Modulation of Ion Channels and Receptors in Research Contexts (e.g., TRP channels, glycine receptors)

In research contexts, small molecules and peptides are often investigated for their potential to modulate the activity of ion channels and receptors. Given its constituent amino acids, this compound could be explored for its effects on channels and receptors sensitive to tryptophan and glycine.

Transient Receptor Potential (TRP) channels are a large family of ion channels involved in a wide range of sensory processes. Some TRP channels can be modulated by various chemical compounds, and their activity is crucial in many physiological and pathological conditions. While direct modulation of TRP channels by Trp-Gly has not been extensively documented, the dipeptide could be used in screening assays to identify novel modulators of these channels.

Glycine receptors (GlyRs) are inhibitory ligand-gated ion channels that are primarily activated by the amino acid glycine. These receptors are crucial for inhibitory neurotransmission in the spinal cord and brainstem. GlyRs are pentameric structures that form a chloride-selective channel. The binding of glycine to its receptor induces a conformational change that opens the channel, leading to an influx of chloride ions and hyperpolarization of the neuron. While glycine is the primary agonist, other small amino acids like β-alanine and taurine (B1682933) can also activate GlyRs. The potential for Trp-Gly to interact with the glycine binding site or allosterically modulate GlyR activity could be a subject of investigation in neuropharmacological research.

Analytical Methodologies for Research and Quantification of Trp Gly Hydrochloride

Chromatographic Separation Techniques for Purity Assessment and Isolation in Research (e.g., HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental in the analysis of Trp-Gly hydrochloride, serving the dual purpose of assessing its purity and isolating it from complex mixtures for research applications. The versatility of HPLC allows for the employment of various separation modes, each exploiting different physicochemical properties of the peptide.

Reversed-Phase HPLC (RP-HPLC) is the most common mode used for peptide analysis. It separates molecules based on their hydrophobicity. In the context of this compound, the tryptophan residue's nonpolar indole (B1671886) ring provides significant hydrophobic character, allowing for strong interaction with a nonpolar stationary phase, typically a silica-based support chemically modified with C18 (octadecyl) alkyl chains.

A typical RP-HPLC method for analyzing this compound would involve:

Stationary Phase: A C18 column is a standard choice for separating peptides of this size.

Mobile Phase: A gradient elution is commonly used, starting with a high concentration of a polar aqueous solvent (like water with an ion-pairing agent such as 0.1% trifluoroacetic acid, TFA) and gradually increasing the concentration of a nonpolar organic solvent (like acetonitrile). TFA serves to sharpen peaks and improve resolution by forming ion pairs with the peptide.

Detection: The tryptophan residue contains a chromophore (the indole ring) that strongly absorbs ultraviolet (UV) light, making UV detection at wavelengths around 220 nm (for the peptide bond) and 280 nm (for the tryptophan side chain) a highly effective method for monitoring the elution of the peptide.

The purity of a this compound sample is determined by injecting a solution onto the HPLC system and analyzing the resulting chromatogram. A pure sample will ideally show a single, sharp peak at a characteristic retention time. The presence of other peaks indicates impurities, and their relative peak areas can be used to estimate the purity of the sample. For isolation, the fraction corresponding to the main peak is collected as it elutes from the column.

Ion-Exchange Chromatography (IEX) can also be employed, separating molecules based on their net charge at a given pH. this compound has a free amino group at the N-terminus and a carboxylic acid group at the C-terminus, making it zwitterionic. Its net charge is pH-dependent, allowing for separation on either cation-exchange or anion-exchange columns under appropriate buffer conditions. This technique is particularly useful for separating Trp-Gly from impurities that have different charge characteristics.

| Parameter | Typical Condition/Selection | Principle of Separation |

|---|---|---|

| Mode | Reversed-Phase (RP-HPLC) | Separation based on hydrophobicity. |

| Stationary Phase | C18 (Octadecylsilane) Silica | Nonpolar surface interacts with the hydrophobic tryptophan side chain. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Polar aqueous phase; TFA acts as an ion-pairing agent. |

| Mobile Phase B | Acetonitrile with 0.1% TFA | Nonpolar organic solvent to elute the peptide. |

| Elution | Gradient (Increasing %B over time) | Allows for efficient separation of compounds with varying hydrophobicities. |

| Detection | UV Absorbance at 220 nm & 280 nm | Detects the peptide bond (220 nm) and the tryptophan indole ring (280 nm). |

Spectrophotometric Methods for Quantitative Analysis of Tryptophan-Containing Peptides in Research Samples

Spectrophotometry offers straightforward and accessible methods for the quantitative analysis of this compound in research samples, primarily leveraging the unique spectral properties of the tryptophan residue.

UV Absorbance Spectroscopy: This is the most direct spectrophotometric method. The indole ring of tryptophan exhibits a characteristic absorbance maximum at approximately 280 nm. By measuring the absorbance of a solution of this compound at this wavelength (A280), its concentration can be determined using the Beer-Lambert law (A = εcl), provided the molar absorptivity (ε) is known. This method is rapid and non-destructive, but its accuracy can be affected by the presence of other substances that absorb at 280 nm. A measurement at 205 nm, corresponding to the peptide bond, can also be used, though it is more susceptible to interference from buffer components.

Fluorescence Spectroscopy: Tryptophan is one of the few naturally fluorescent amino acids, making fluorescence spectroscopy a highly sensitive method for quantifying peptides like this compound. When excited with UV light (typically around 295 nm), the tryptophan residue emits fluorescence with a maximum that is sensitive to the polarity of its environment, usually in the range of 320-400 nm. The intensity of this fluorescence is directly proportional to the concentration of the peptide. This technique is significantly more sensitive than UV absorbance and can be used to quantify very low concentrations of the dipeptide in research samples. Free tryptophan can often be used as a universal standard for quantification.

Colorimetric Assays: Various colorimetric methods can be adapted for the quantification of tryptophan-containing peptides. These assays involve a chemical reaction that produces a colored product, the absorbance of which is measured with a spectrophotometer. Examples include:

Reaction with Formaldehyde (B43269): Tryptophan can react with formaldehyde to produce a colored compound, forming the basis for a quantitative assay.

Reaction with Diphenylamine (B1679370) Sulphonate: A method has been developed where diphenylamine sulphonate reacts with tryptophan in the presence of sodium nitrite (B80452) to produce a stable pink-colored product with an absorption maximum at 522 nm.

Hopkins-Cole Reaction: This classic reaction involves the condensation of the indole ring of tryptophan with glyoxylic acid in the presence of a strong acid to form a purple-colored product.

These methods offer an alternative to direct UV absorbance and can be highly specific, though they are destructive to the sample and require more extensive sample preparation.

| Method | Principle | Typical Wavelength(s) | Key Advantages | Key Limitations |

|---|---|---|---|---|

| UV Absorbance | Direct measurement of light absorption by the tryptophan indole ring. | ~280 nm | Rapid, non-destructive, simple. | Lower sensitivity, potential interference from other UV-absorbing compounds. |

| Fluorescence Spectroscopy | Measurement of emitted light after excitation of the tryptophan residue. | Excitation: ~295 nm Emission: ~320-400 nm | High sensitivity, high specificity for tryptophan. | Susceptible to quenching, requires a spectrofluorometer. |

| Colorimetric Assays | Chemical reaction produces a colored product proportional to concentration. | Varies (e.g., 522 nm, 560 nm) | High specificity, can be used with simple spectrophotometers. | Destructive to the sample, more complex procedure. |

Mass Spectrometry for Peptide Sequence Verification and Modification Analysis in Research

Mass spectrometry (MS) is an indispensable tool for the structural characterization of peptides, providing precise mass measurements that can confirm the identity and sequence of this compound and detect any chemical modifications.

Peptide Sequence Verification: Tandem mass spectrometry (MS/MS) is the primary technique used for de novo peptide sequencing. The process involves several steps:

Ionization: The this compound molecule is first ionized, typically using Electrospray Ionization (ESI), to create protonated molecular ions ([M+H]+) in the gas phase.

Mass Selection (MS1): The mass analyzer selects the ion corresponding to the expected mass-to-charge (m/z) ratio of the intact Trp-Gly dipeptide.

Fragmentation: The selected precursor ions are fragmented by collision-induced dissociation (CID), where they collide with an inert gas (e.g., nitrogen or argon). This process breaks the peptide bond in a predictable manner.

Fragment Analysis (MS2): The masses of the resulting fragment ions are measured. Fragmentation of the peptide bond primarily yields two types of ions: b-ions , which contain the N-terminus, and y-ions , which contain the C-terminus.

For Trp-Gly, the MS/MS spectrum would be expected to show a precursor ion and specific fragment ions. The mass difference between the precursor ion and the fragment ions, or between different fragment ions in a series, will correspond to the mass of a specific amino acid residue (Glycine or Tryptophan), thus confirming the sequence.

Modification Analysis: MS is highly sensitive to changes in mass, making it ideal for identifying modifications to the peptide. For this compound, a primary concern is the oxidation of the tryptophan residue, which is susceptible to degradation. Mass spectrometry can readily detect such modifications as they result in a predictable mass shift. For example:

Oxidation of tryptophan to N-formylkynurenine (NFK) results in a mass increase of +32 Da.

Formation of 5-hydroxytryptophan (B29612) (5-HTP) results in a mass increase of +16 Da.

By comparing the measured mass of the peptide with its theoretical mass, researchers can quickly determine if such modifications have occurred. The location of the modification is confirmed by MS/MS analysis, as the mass shift will be observed on the fragment ion containing the modified residue (in this case, the b-ion and the precursor).

| Analyte/Fragment | Description | Expected Mass Shift / m/z |

|---|---|---|

| Trp-Gly [M+H]+ | Intact protonated dipeptide | ~262.1 Da |

| b1-ion | N-terminal fragment (Trp) | Corresponds to the mass of the Tryptophan residue. |

| y1-ion | C-terminal fragment (Gly) | Corresponds to the mass of the Glycine (B1666218) residue. |

| Oxidized Trp-Gly [M+H]+ | Example modification (+16 Da) | ~278.1 Da |

Advanced Bioanalytical Approaches for Studying this compound Metabolites in Model Systems (e.g., Radio-HPLC)

To understand the metabolic fate of this compound in biological systems, advanced bioanalytical techniques that can trace the molecule and its breakdown products are required. Combining radiolabeling with HPLC (Radio-HPLC) is a powerful approach for such studies in model systems.

The fundamental principle involves synthesizing this compound with a radioactive isotope incorporated into its structure. Common isotopes used for this purpose include Tritium (³H) and Carbon-14 (¹⁴C), as they can be incorporated into the peptide's backbone or side chains without significantly altering its chemical properties.

The workflow for a metabolic study using Radio-HPLC typically includes:

Synthesis of Radiolabeled Peptide: A version of this compound containing ¹⁴C or ³H is synthesized. The label's position is chosen to be metabolically stable or to trace a specific part of the molecule.

Incubation in a Model System: The radiolabeled peptide is introduced into an in vitro or in vivo model system. This could include incubation with plasma, liver or kidney homogenates (S9 fractions), or administration to a research animal.

Sample Collection and Preparation: At various time points, biological samples (e.g., plasma, urine, tissue extracts) are collected. Proteins are typically precipitated and removed to prevent interference.

Radio-HPLC Analysis: The prepared samples are injected into an HPLC system to separate the parent compound from its metabolites. The HPLC is connected in-line with a radioactivity detector (in addition to a standard UV detector). This detector measures the radioactivity of the eluent in real-time.

Metabolite Profiling: The resulting radio-chromatogram shows peaks corresponding to all radioactive species. The peak for the unchanged this compound can be identified by its retention time. New peaks represent radiolabeled metabolites. The area under each peak is proportional to the amount of that specific metabolite, allowing for quantitative analysis of the metabolic pathways.

This technique provides highly sensitive and quantitative data on the rate of degradation of the parent peptide and the formation and clearance of its various metabolites. For structural elucidation of the unknown metabolite peaks identified by Radio-HPLC, fractions can be collected and further analyzed by high-resolution mass spectrometry (LC-MS/MS).

| Step | Description | Purpose |

|---|---|---|

| 1. Radiolabeling | Synthesize Trp-Gly with a radioactive isotope (e.g., ¹⁴C or ³H). | To create a traceable version of the peptide for metabolic studies. |

| 2. Incubation | Introduce the labeled peptide into a biological model system (e.g., plasma, liver S9). | To allow metabolic processes (e.g., hydrolysis by peptidases) to occur. |

| 3. Separation | Use HPLC to separate the parent peptide from its metabolites based on physicochemical properties. | To resolve individual components of the mixture for analysis. |

| 4. Detection & Quantification | Monitor the HPLC eluent with a radioactivity detector. | To detect and quantify the parent compound and all radiolabeled metabolites. |

| 5. Identification | Collect fractions of metabolite peaks for analysis by mass spectrometry. | To determine the chemical structure of the newly formed metabolites. |

Computational and Theoretical Frameworks for Trp Gly Hydrochloride Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions (e.g., DFT)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Trp-Gly hydrochloride at the electronic level. Density Functional Theory (DFT) is a prominent method used for these investigations due to its balance of computational cost and accuracy.

DFT calculations allow for the determination of various electronic properties of this compound. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a crucial parameter for predicting the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Furthermore, quantum chemical calculations can predict global reactivity descriptors. These descriptors, such as electronegativity, chemical hardness, and global softness, are derived from the HOMO and LUMO energies and provide a quantitative measure of the molecule's reactivity. For instance, chemical hardness indicates the resistance to change in electron distribution or charge transfer.

The theoretical investigation of this compound's electronic structure also extends to the prediction of its behavior in different chemical environments. By modeling the interaction of the dipeptide with solvent molecules or other chemical species, it is possible to understand how these interactions influence its electronic properties and reactivity. For example, calculations can reveal how the protonation state of the terminal amino and carboxyl groups, influenced by pH, alters the electronic structure.

Table 1: Representative Data from Quantum Chemical Calculations on a Dipeptide

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical reactivity and stability. |

| Dipole Moment | 8.5 D | Provides insight into the molecule's polarity. |

Note: The values in this table are illustrative and representative of a generic dipeptide and are not specific experimental values for this compound.

Molecular Docking and Binding Affinity Predictions with Model Receptors and Enzymes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations can be used to explore its potential interactions with various biological macromolecules, such as model receptors and enzymes. This provides insights into the structural basis of its potential biological activity.

The process of molecular docking involves two main steps: sampling of the conformational space of the ligand (this compound) and the binding site of the receptor, and scoring the generated poses to estimate the binding affinity. The scoring functions used in docking programs are designed to approximate the free energy of binding, with lower scores generally indicating a more favorable interaction.

Docking studies can reveal the specific amino acid residues in the receptor's binding pocket that interact with this compound. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The identification of these key interactions is crucial for understanding the molecular recognition process.

Following the initial docking, the predicted binding pose can be further refined and its stability assessed using molecular dynamics simulations. The combination of docking and MD simulations provides a more dynamic and realistic picture of the ligand-receptor complex.

The binding affinity, often expressed as the binding free energy, can be calculated using more rigorous methods such as the Molecular Mechanics with Generalized Born and Surface Area (MM/GBSA) or Poisson-Boltzmann Surface Area (MM/PBSA) methods. These calculations provide a more quantitative prediction of the strength of the interaction between this compound and its target.

Table 3: Illustrative Results from a Molecular Docking Study of a Dipeptide with a Model Receptor

| Parameter | Value | Interpretation |

| Docking Score | -8.2 kcal/mol | A lower score suggests a higher binding affinity. |

| Interacting Residues | Tyr82, Asp121, Phe210 | Key amino acids in the binding site involved in the interaction. |

| Types of Interactions | Hydrogen bonds, π-π stacking | The nature of the forces stabilizing the complex. |

| Predicted Binding Affinity (MM/GBSA) | -45.5 kcal/mol | A quantitative estimate of the binding free energy. |

Note: The data in this table are hypothetical and for illustrative purposes only.

Theoretical Modeling of Spectroscopic Signatures (e.g., ECD, VCD, ROA)

Theoretical modeling of spectroscopic signatures is a powerful tool for interpreting experimental spectra and gaining a deeper understanding of the three-dimensional structure of chiral molecules like this compound. By calculating the theoretical spectra and comparing them with experimental data, it is possible to determine the absolute configuration and predominant conformations of the molecule in solution.

Electronic Circular Dichroism (ECD) spectroscopy is sensitive to the electronic environment of the chromophores in a molecule. Theoretical calculations of ECD spectra, often performed using Time-Dependent Density Functional Theory (TD-DFT), can help to assign the observed spectral bands to specific electronic transitions. The sign and intensity of the ECD bands are highly dependent on the spatial arrangement of the atoms, making it a valuable tool for conformational analysis.

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are chiroptical spectroscopic techniques that probe the vibrational transitions of a chiral molecule. VCD measures the differential absorption of left and right circularly polarized infrared light, while ROA measures the difference in the intensity of Raman scattered right and left circularly polarized light. Theoretical calculations of VCD and ROA spectra are typically performed using DFT. The comparison of calculated and experimental vibrational spectra can provide detailed information about the molecule's conformation and hydrogen bonding patterns.

The accuracy of the theoretical modeling of these spectroscopic signatures depends on several factors, including the level of theory, the basis set used, and the inclusion of solvent effects. For flexible molecules like this compound, it is often necessary to perform a conformational search to identify the low-energy conformers and then calculate the spectra for each conformer. The final theoretical spectrum is then obtained by averaging the spectra of the individual conformers, weighted by their Boltzmann populations.

Table 4: Comparison of Experimental and Theoretically Modeled Spectroscopic Data for a Chiral Dipeptide

| Spectroscopic Technique | Experimental Wavelength/Frequency | Theoretical Wavelength/Frequency | Assignment |

| ECD | 220 nm (positive Cotton effect) | 218 nm | n -> π* transition of the peptide bond |

| VCD | 1650 cm⁻¹ (positive band) | 1655 cm⁻¹ | Amide I (C=O stretch) |

| ROA | 1340 cm⁻¹ (negative band) | 1335 cm⁻¹ | CH₂ wagging mode |

Note: This table provides representative data to illustrate the correlation between experimental and theoretical spectroscopic results and is not based on actual measurements for this compound.

Emerging Research Areas and Future Directions for Trp Gly Hydrochloride

Development of Trp-Gly Hydrochloride as a Structural Scaffold for Novel Research Probes

The intrinsic properties of the Trp-Gly moiety make it an excellent starting point for the design of sophisticated research probes for molecular imaging and diagnostics. The tryptophan residue, in particular, offers several avenues for chemical modification, allowing for the attachment of various functional groups.

Key Research Findings:

Functionalization Hub: The indole (B1671886) ring of tryptophan is a prime site for chemical modification. Researchers have developed methods for the late-stage functionalization of tryptophan-containing peptides, enabling the attachment of molecules like fluorophores, lipids, and even natural products. This adaptability is crucial for creating a diverse library of research probes based on a common Trp-Gly scaffold.

Bio-imaging Applications: Peptides are increasingly used to create targeted imaging agents. The Trp-Gly scaffold can be incorporated into larger peptide sequences designed to bind to specific biological targets, such as receptors overexpressed on cancer cells. By attaching a fluorescent dye or a radionuclide to the Trp-Gly unit, scientists can create probes that allow for the visualization of these targets in vitro and in vivo.

Activatable Probes: A promising area of development is the creation of "smart" or activatable probes that only become fluorescent upon interaction with a specific enzyme or biological condition. The Trp-Gly structure can be engineered to be a substrate for a particular enzyme, with its fluorescence quenched until the peptide bond is cleaved. This approach offers high signal-to-noise ratios for sensitive detection of enzymatic activity.

| Modification Site | Attached Moiety | Research Application | Potential Benefit |

|---|---|---|---|

| Tryptophan Indole Ring | Near-Infrared (NIR) Fluorophore | Deep-tissue in vivo imaging | Allows for non-invasive visualization of biological processes. |

| N-terminus | Targeting Peptide (e.g., RGD) | Cancer cell imaging | Directs the probe to specific cell surface receptors. |

| C-terminus | Chelating Agent for Radiometals | Positron Emission Tomography (PET) Imaging | Enables highly sensitive whole-body imaging. |

| Peptide Backbone | Quencher-Fluorophore Pair | Enzyme activity sensing | Creates an activatable probe with low background signal. |

Exploration of its Role in Biomimetic Systems and Advanced Material Science Research

The self-assembly properties of peptides are a cornerstone of biomimetic material science. This compound, with its amphiphilic nature, is a candidate for the bottom-up construction of novel nanomaterials and hydrogels with a wide range of applications.

Detailed Research Findings:

Self-Assembling Nanostructures: Dipeptides containing aromatic residues, like tryptophan, have a high propensity to self-assemble into ordered nanostructures such as fibers, spheres, and tubes. These assemblies are driven by a combination of hydrogen bonding between the peptide backbones and π-π stacking interactions of the tryptophan indole rings. The resulting materials can be used to create scaffolds for tissue engineering or as components of drug delivery systems.

Hydrogel Formation: Under specific conditions of pH and concentration, Trp-Gly solutions can form hydrogels. These are water-swollen polymer networks that can mimic the extracellular matrix, providing a hydrated and biocompatible environment for cell culture. The properties of these hydrogels, such as their stiffness and porosity, can be tuned by modifying the Trp-Gly sequence or by incorporating other molecules.

Stimuli-Responsive Materials: An exciting prospect is the development of "smart" materials based on Trp-Gly that respond to external stimuli such as light, temperature, or the presence of specific molecules. For example, the incorporation of photosensitive groups onto the tryptophan residue could allow for the light-controlled assembly and disassembly of a Trp-Gly-based hydrogel.

| Material Type | Key Driving Interactions | Potential Applications | Supporting Rationale |

|---|---|---|---|

| Nanofibers/Nanotubes | π-π stacking, Hydrogen bonding | Scaffolds for regenerative medicine, templates for nanowire synthesis | Provides structural support for cell growth and can template the growth of inorganic materials. |

| Hydrogels | Hydrophilic/hydrophobic balance, intermolecular forces | 3D cell culture, controlled drug release | Mimics the natural cellular environment and can encapsulate and slowly release therapeutic agents. |

| Stimuli-Responsive Gels | Engineered molecular triggers | On-demand drug delivery, biosensors | Allows for precise control over material properties in response to specific biological or external signals. |

Integration with Advanced In Vitro and Organoid Models for Mechanistic Biological Studies

Organoids, three-dimensional cell cultures that mimic the structure and function of organs, are revolutionizing biological research and personalized medicine. this compound and its derivatives have the potential to be integrated into these models as tools to study complex biological processes.

Research Directions:

Probes for Organoid Imaging: Fluorescently labeled Trp-Gly probes can be used for high-resolution imaging within organoid systems. For example, a probe designed to be activated by a specific protease could map out the activity of that enzyme in different regions of a gut organoid, providing insights into digestive processes or disease states.

Components of Biomimetic Scaffolds: As organoid culture methods become more sophisticated, there is a growing need for more defined and biomimetic extracellular matrix materials. Trp-Gly-based hydrogels could serve as a tunable and biocompatible scaffold for growing organoids, allowing researchers to study how matrix properties influence cell differentiation and organization.

Delivery Vehicles for Organoid Manipulation: The Trp-Gly scaffold can be used to create vehicles for delivering bioactive molecules, such as growth factors or small molecule drugs, into organoids. This would allow for precise spatial and temporal control over the signaling pathways that govern organoid development and function.

Synergistic Applications in Chemical Biology Research and Method Development

The unique chemical properties of the tryptophan residue within the Trp-Gly dipeptide make it a valuable tool for developing new methods in chemical biology.

Synergistic Opportunities:

Transient Receptor Potential (TRP) Channel Modulation: TRP channels are a family of ion channels involved in sensory perception. The development of novel modulators for these channels is an active area of research. Glycine-containing compounds have been investigated as potential TRP channel modulators. The Trp-Gly scaffold could be used to develop new classes of TRP channel modulators by combining the known effects of glycine (B1666218) with the diverse chemical functionality that can be introduced via the tryptophan residue.

Late-Stage Peptide Functionalization: The development of robust and selective methods for modifying peptides is a major goal in chemical biology. The tryptophan residue in Trp-Gly is an excellent handle for late-stage functionalization, allowing for the rapid diversification of peptide structures. This can be used to create libraries of related compounds for screening in drug discovery or to attach probes for studying peptide-protein interactions.

Probing Protein-Protein Interactions: The tryptophan residue is often found at the interface of protein-protein interactions. Trp-Gly-based probes can be designed to mimic one of the binding partners and used to study these interactions. For example, a fluorescently labeled Trp-Gly derivative could be used in fluorescence polarization assays to identify small molecules that disrupt a particular protein-protein interaction.

Q & A

Q. What are the established methods for synthesizing Trp-Gly hydrochloride, and how can researchers optimize reaction yields?

- Methodological Answer : this compound is typically synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. For SPPS, optimize coupling efficiency by adjusting resin type (e.g., Wang resin) and activating agents (e.g., HBTU/HOBt). Monitor reaction progress via Kaiser test or FTIR spectroscopy. Solution-phase synthesis requires careful pH control (e.g., 8–9 for amide bond formation) and temperature (e.g., 0–4°C to minimize racemization). To improve yields, consider orthogonal protecting groups (e.g., Fmoc for tryptophan) and purification via reverse-phase HPLC .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : Assess purity with a C18 column and UV detection at 280 nm (tryptophan absorbance).

- NMR : Confirm backbone structure via -NMR (e.g., amide protons at 7–8 ppm) and -NMR for carbonyl groups.

- Mass Spectrometry : Electrospray ionization (ESI-MS) can verify molecular weight but may struggle with hydrophilic impurities; MALDI-TOF is preferred for heterogeneous mixtures .

- Elemental Analysis : Validate chloride content via titration or ion chromatography .

Q. What protocols ensure the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to:

- Temperature : Store at -20°C for long-term stability; avoid repeated freeze-thaw cycles.

- pH : Buffered solutions (pH 3–5) minimize hydrolysis.

- Light : Protect from UV exposure using amber vials.

Quantify degradation products via HPLC and apply Arrhenius kinetics to predict shelf life. Statistical tools (e.g., ANOVA) should validate differences between storage conditions .

Q. Which databases and keywords are most effective for retrieving prior studies on this compound?

- Methodological Answer : Use PubMed, SciFinder, and Reaxys with keywords:

- Chemical Identifiers : "this compound," "CAS 23576-42-3," "peptide stability."

- Themes : "neuroactive dipeptides," "blood-brain barrier transport."

Filter results by study type (e.g., in vitro, in vivo) and exclude non-peer-reviewed sources. Cross-reference citations in high-impact journals (e.g., Journal of Peptide Science) .

Q. How can researchers validate the biological activity of this compound in preliminary assays?

- Methodological Answer : Use cell-based assays (e.g., neuronal cultures) to measure receptor binding or neurotransmitter modulation. Include:

- Positive Controls : Known agonists/antagonists (e.g., serotonin for neuroactivity).

- Dose-Response Curves : IC/EC calculations via nonlinear regression (e.g., GraphPad Prism).